Pentakis(diethylamino)tantalum

説明

Significance of Tantalum-Containing Thin Films in Microelectronics and Catalysis

Tantalum-containing thin films are fundamental components in modern microelectronics. Tantalum nitride (TaN) is widely employed as a diffusion barrier layer in the copper metallization of integrated circuits. google.comatomiclayerdeposition.com Its function is to prevent the diffusion of copper into the surrounding dielectric material, which would otherwise compromise the device's integrity and performance. researchgate.net Barrier layers formed from tantalum nitride exhibit high conductivity, excellent thermal stability, and resistance to atomic diffusion. justia.com

Furthermore, tantalum oxide (Ta₂O₅) is a high-dielectric-constant (high-κ) material. google.com This property makes it a candidate for use in storage capacitors for dynamic random-access memories (DRAMs) and as a gate dielectric in transistors, enabling further miniaturization and enhanced performance of semiconductor devices. google.comepfl.ch Beyond microelectronics, tantalum oxynitride (TaOxNy) films are being investigated for their photocatalytic efficiency and antimicrobial properties. msu.edu

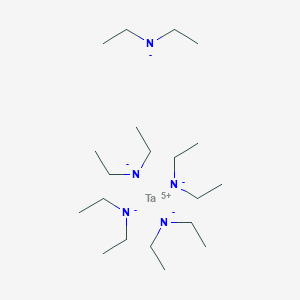

Contextualizing Pentakis(diethylamino)tantalum within Amido Chemistry

This compound, with the chemical formula Ta[N(C₂H₅)₂]₅, is a member of the homoleptic tantalum(V) dialkylamido family of compounds. These precursors are investigated for their potential to deposit tantalum-based films through processes like CVD and ALD. google.comjustia.comresearchgate.net

Synthesis and Properties

This compound is a liquid at room temperature, a notable physical property that distinguishes it from its solid-state counterpart, Pentakis(dimethylamino)tantalum (PDMAT). google.com This liquid state can be an advantage for vapor delivery in deposition systems.

Two primary synthesis routes have been reported:

Chemical Synthesis: The reaction of tantalum pentachloride (TaCl₅) with five equivalents of a lithium dialkylamide, specifically lithium diethylamide, yields the this compound compound. google.com

Electrochemical Synthesis: A high-purity (up to 99.995%) version of the compound can be produced via an electrochemical reaction. sigmaaldrich.com This method involves a sacrificial tantalum anode and a stainless steel cathode in an inert acetonitrile (B52724) electrolyte with tetraethylammonium (B1195904) bromide as a conductive additive. researchgate.netsigmaaldrich.com

Thermal Stability and Application in Deposition

Despite its advantageous liquid state, the thermal stability of this compound is a significant challenge. It has been reported to be unstable at higher temperatures, which are often required for purification and vaporization. google.comgoogle.com When heated, the compound can undergo thermal rearrangement to form a mixture of species, including the imido complex, ethylimido-tris(diethylamino)tantalum (EtN=Ta(NEt₂)₃). google.comgoogle.comsigmaaldrich.com This instability complicates its use as a precursor because it prevents the steady vaporization of a single chemical species, thereby affecting the reproducibility and control of the deposition process. google.comgoogle.com

The compound was first reported as a precursor for the low-temperature CVD of tantalum nitride in a 1975 study by Sugiyama et al. google.comufl.edu However, later analysis suggested the precursor used was likely the aforementioned mixture due to this thermal instability. google.comsigmaaldrich.com High carbon incorporation has also been noted as a drawback when using this precursor for MOCVD of TaN, leading to films with high electrical resistivity. googleapis.com Nevertheless, it continues to be listed as a potential precursor for ALD processes. justia.comresearchgate.net

Data Tables

Table 1: Properties of this compound (PDEAT)

| Property | Value/Description | Source(s) |

| Chemical Formula | Ta[N(C₂H₅)₂]₅ | google.comsigmaaldrich.com |

| Common Name | This compound (PDEAT) | justia.comgoogleapis.com |

| Physical State | Liquid at room temperature | google.com |

| Synthesis Routes | 1. TaCl₅ + 5 LiN(C₂H₅)₂ 2. Electrochemical method | google.comsigmaaldrich.com |

| Key Application | Precursor for CVD/ALD of Tantalum Nitride (TaN) | google.comgoogleapis.com |

| Major Drawback | Thermally unstable; decomposes into a mixture of compounds upon heating. | google.comgoogle.com |

Table 2: Comparison of Selected Tantalum Precursors

| Compound | Abbreviation | Formula | Physical State | Key Feature/Use |

| This compound | PDEAT | Ta[N(C₂H₅)₂]₅ | Liquid | Liquid precursor for TaN, but thermally unstable. google.comgoogle.com |

| Pentakis(dimethylamino)tantalum | PDMAT | Ta[N(CH₃)₂]₅ | Solid | Widely used solid precursor for TaN and Ta₂O₅ ALD/CVD. google.com |

| tert-butylimino tris(diethylamino)tantalum | TBTDET | (t-Bu)N=Ta[N(C₂H₅)₂]₃ | Liquid | More thermally stable liquid precursor for TaN and Ta₂O₅. google.com |

Structure

3D Structure of Parent

特性

IUPAC Name |

diethylazanide;tantalum(5+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C4H10N.Ta/c5*1-3-5-4-2;/h5*3-4H2,1-2H3;/q5*-1;+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHYQSRWPDMAQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ta+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H50N5Ta | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622783 | |

| Record name | Tantalum(5+) pentakis(N-ethylethanaminide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55161-66-5 | |

| Record name | Tantalum(5+) pentakis(N-ethylethanaminide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pentakis Diethylamino Tantalum and Analogous Amido Complexes

Classical Ligand Exchange Synthesis Routes

The most established method for synthesizing pentakis(dialkylamino)tantalum compounds is through ligand exchange reactions. This typically involves the reaction of a tantalum pentahalide with a lithium dialkylamide.

Reaction of Tantalum Pentahalides with Lithium Dialkylamides

The primary route to Pentakis(diethylamino)tantalum involves the reaction of tantalum pentachloride (TaCl₅) with five equivalents of lithium diethylamide (LiNEt₂). cdnsciencepub.comgoogle.com This salt metathesis reaction is typically carried out in a non-polar organic solvent. The fundamental reaction is represented by the following equation:

TaCl₅ + 5LiNEt₂ → Ta(NEt₂)₅ + 5LiCl

This method was also used for the synthesis of the analogous dimethylamino compound, Pentakis(dimethylamino)tantalum (Ta(NMe₂)₅), by reacting TaCl₅ with lithium dimethylamide (LiNMe₂). smolecule.com In early studies, the reaction to produce this compound was conducted by adding tantalum pentachloride to a suspension of lithium diethylamide in pentane (B18724) at room temperature. cdnsciencepub.com After stirring for an extended period, the insoluble lithium chloride is removed by filtration, and the product is isolated from the filtrate. cdnsciencepub.com

While this method is foundational, achieving high purity can be challenging. Early reports indicated that this compound was unstable during purification by vacuum distillation, leading to a mixture of compounds including the imido complex EtN=Ta(NEt₂)₃. cdnsciencepub.compsu.edu

Solvent Effects and Reaction Conditions in Dialkylamido Tantalum Synthesis

The choice of solvent and reaction conditions significantly influences the outcome of the synthesis of dialkylamido tantalum complexes. The synthesis of this compound has been performed in solvents like n-hexane and pentane. cdnsciencepub.compsu.edu One improved synthesis used a mixture of pentane and tetrahydrofuran (B95107) (THF). psu.edu In this procedure, solid lithium diethylamide was added to a slurry of tantalum pentachloride in the pentane/THF solvent mixture. psu.edu

The use of different solvents can alter the reaction pathway. For instance, when the synthesis of this compound was carried out in ether, the formation of the imido compound EtN=Ta(NEt₂)₃ was found to be facilitated. cdnsciencepub.com Temperature is another critical parameter. For the synthesis of the related Pentakis(dimethylamino)tantalum, reactions have been controlled at temperatures ranging from -30°C to 30°C, with reaction times extending up to 20 hours. patsnap.com

The following table summarizes various reaction conditions reported for the synthesis of pentakis(dialkylamino)tantalum complexes:

| Target Compound | Tantalum Source | Amide Source | Solvent(s) | Temperature | Reaction Time | Yield | Reference |

| Ta(NEt₂)₅ | TaCl₅ | LiNEt₂ | n-hexane | Not specified | Not specified | Not specified | psu.edu |

| Ta(NEt₂)₅ | TaCl₅ | LiNEt₂ | pentane | Room Temp | 20 hours | Not specified | cdnsciencepub.com |

| Ta(NEt₂)₅ | TaCl₅ | LiNEt₂ | pentane, THF | Not specified | 2 hours (addition) | 26% | psu.edu |

| Ta(NMe₂)₅ | TaCl₅ | LiNMe₂ | Diethyl ether, Hexane | 0°C to 25°C | 24 hours | 33% | acs.org |

| Ta(NMe₂)₅ | TaCl₅ | Bis(dimethylamino)magnesium | Tetrahydrofuran | 5°C to 30°C | 10 to 20 hours | Not specified | patsnap.com |

Alternative Synthetic Approaches for Tantalum Amido Precursors

Besides the classical salt metathesis reaction with lithium amides, other synthetic strategies have been developed for tantalum amido and related precursors.

One notable alternative involves the use of Grignard-derived reagents. For the synthesis of Pentakis(dimethylamino)tantalum, a method utilizing bis(dimethylamino)magnesium has been reported. patsnap.com This reagent is prepared by reacting butylmagnesium chloride with dimethylamine (B145610) gas in a tetrahydrofuran solution. patsnap.com The resulting bis(dimethylamino)magnesium is then reacted with tantalum pentachloride to yield the desired product. patsnap.com

Another approach is transamination, which has been explored for creating different tantalum amido complexes. This involves the reaction of a tantalum amide with an amine. However, the stability of the initial tantalum amide is a critical factor. acs.org

Furthermore, the synthesis of mixed-ligand tantalum complexes, such as imido amido compounds, has gained attention. These are often prepared in a two-step process. For example, tert-butyliminotris(diethylamino)tantalum (TBTDET) can be synthesized by first reacting TaCl₅ with an aminosilane (B1250345) in the presence of pyridine (B92270) to form an intermediate, which is then reacted with lithium diethylamide. google.com The development of such precursors is driven by the need for compounds with enhanced thermal stability for applications like chemical vapor deposition (CVD) and atomic layer deposition (ALD). acs.org

Purification Techniques for Precursor Development

The purification of crude pentakis(dialkylamino)tantalum is crucial for its use as a high-purity precursor, particularly in the semiconductor industry. Common purification methods include vacuum distillation and sublimation. patsnap.com

Vacuum distillation is suitable for larger batches but carries the risk of thermal decomposition, which was a noted problem in early syntheses of this compound. psu.edu The compound was reported to be unstable during distillation at 120°C and 0.1 Torr, leading to the formation of mixtures. psu.edu

Sublimation is another effective technique that can yield high-purity material, though it can be energy-intensive. For instance, a related compound, Ta(NtBu)(mdpa)₃, was purified by vacuum sublimation at 100°C and 0.5 Torr. acs.org For Pentakis(dimethylamino)tantalum, high-vacuum sublimation is used to remove impurities like lithium chloride and other byproducts to achieve purities greater than 99%. smolecule.com

Recrystallization from appropriate solvents is also a viable method. After synthesis in a hexane/diethyl ether mixture and removal of the solvent, crude Pentakis(dimethylamino)tantalum was extracted with benzene, filtered, and then isolated. acs.org

The choice of purification method depends on the thermal stability of the compound and the desired level of purity. For volatile and thermally sensitive precursors like this compound, careful optimization of purification conditions is essential to avoid degradation and ensure the high quality required for advanced material applications.

Chemical Reactivity and Decomposition Pathways of Pentakis Diethylamino Tantalum

Thermal Decomposition Mechanisms and By-product Formation

The thermal stability of an Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD) precursor is critical. If a precursor's thermal stability is too low, it may decompose in the gas phase before reaching the substrate, leading to non-uniform films and impurity incorporation. epfl.ch

Early studies on Pentakis(diethylamino)tantalum revealed its thermal instability, particularly during purification at elevated temperatures. psu.edu Unlike its more stable dimethylamino counterpart, which can be sublimed, PDEAT tends to decompose when heated under vacuum. cdnsciencepub.comcdnsciencepub.com

The primary thermal decomposition pathway involves the transformation of the this compound molecule into a quinquevalent imido compound, ethylimido-tris(diethylamino)tantalum (EtN=Ta(NEt₂)₃), and the secondary amine, diethylamine (B46881) (Et₂NH). cdnsciencepub.comcdnsciencepub.com This transformation indicates that the decomposition is complex, involving the scission of the tantalum-nitrogen bond and the subsequent rearrangement and scission of bonds within the diethylamino ligand itself to form the ethylimido group. In some cases, the formation of quadrivalent Ta(NR₂)₄ and olefins has also been detected, suggesting a multi-step decomposition process. cdnsciencepub.com

| Condition | Decomposition Products | Reference |

| Distillation (120 °C, 0.1 Torr) | EtN=Ta(NEt₂)₃, Et₂NH, Ta(NEt₂)₄ | cdnsciencepub.comcdnsciencepub.compsu.edu |

| ALD Process Limit (for NEt₂ ligand) | Ligand fragments | acs.orgnih.gov |

Surface Chemistry and Adsorption Phenomena during Film Growth

The formation of thin films from precursors like this compound is governed by its interactions with the substrate surface. This process involves initial adsorption followed by chemical reactions that build the film layer by layer.

In deposition processes like ALD and CVD, film growth begins with the chemisorption of the precursor molecule onto the substrate. For tantalum alkylamides, this is generally a dissociative process where the molecule reacts with the surface, leading to the scission of a metal-ligand bond. google.com The precursor anchors to the surface via its reactive diethylamino ligands. The composition and structure of the precursor on the surface during ALD are not precisely known but are believed to involve the tantalum atom bonding to the surface upon the release of at least one ligand. google.comgoogle.com

Following the initial chemisorption, the growth of the film proceeds through a series of ligand exchange reactions. When a second chemical, or co-reactant, is introduced into the deposition chamber, it reacts with the surface-bound tantalum species. For example, during the deposition of tantalum oxide, water (H₂O) is a common co-reactant. The water molecules react with the remaining diethylamino ligands attached to the surface-adsorbed tantalum. nih.gov This reaction displaces the ligands, which then form volatile by-products, such as diethylamine. The result is a new surface terminated with, for example, hydroxyl (–OH) groups. nih.gov

The imido compound, EtN=Ta(NEt₂)₃, identified during thermal decomposition studies, can be considered a key intermediate species in these reaction pathways. cdnsciencepub.comcdnsciencepub.compsu.edu Studies involving the reaction of pentakis(dimethylamido)tantalum with polyglycidol films have shown that multiple ligand exchange reactions can occur, with as many as four ligands being lost from a single precursor molecule. nih.gov

Oxidative and Hydrolytic Reactivity in Deposition Environments

This compound is described as an air- and moisture-sensitive compound, which indicates its high reactivity towards oxidation and hydrolysis. psu.edu These reactions are fundamental to its use in depositing tantalum oxide films.

In a deposition environment, the controlled introduction of an oxidizing agent is used to form tantalum oxide (Ta₂O₅). This can be achieved with various oxygen sources, including water, molecular oxygen (O₂), or oxygen plasma. ereztech.com The reaction with water constitutes a hydrolytic pathway, where the diethylamino ligands are substituted by hydroxyl groups from the water molecules, ultimately leading to the formation of tantalum oxide and the release of diethylamine. When stronger oxidizing agents like oxygen or ozone are used, they react with the precursor to form the stable Ta₂O₅ dielectric material.

| Reaction Type | Co-Reactant | Primary Film Product | Primary By-product | Reference |

| Hydrolysis | Water (H₂O) | Tantalum Oxide (Ta₂O₅) | Diethylamine (Et₂NH) | psu.eduereztech.com |

| Oxidation | Oxygen (O₂), Ozone (O₃) | Tantalum Oxide (Ta₂O₅) | Not specified | |

| Nitridation | Ammonia (B1221849) (NH₃) | Tantalum Nitride (TaN) | Diethylamine (Et₂NH) |

Applications in Advanced Thin Film Deposition Technologies

Atomic Layer Deposition (ALD) Applications

ALD is a thin-film deposition method based on sequential, self-limiting surface reactions. avsconferences.org PDMAT has proven to be a robust precursor for the ALD of both tantalum nitride (TaNx) and tantalum oxide (Ta₂O₅) films, which are critical components in modern microelectronics. elsevierpure.com

Tantalum nitride films are essential as diffusion barriers to prevent the migration of copper into silicon in integrated circuits and as metal gates in transistors. tue.nl ALD using PDMAT allows for the deposition of high-quality, conformal TaNₓ layers. aip.org

The properties of the deposited TaNₓ films can be tuned by selecting different nitrogen-containing co-reactants.

Ammonia (B1221849) (NH₃) : Thermal ALD of TaNₓ using PDMAT and ammonia is a well-studied process. The reaction between PDMAT and NH₃ typically yields conductive, cubic TaN films. researchgate.net This process is valued for producing films with low carbon and oxygen impurity levels. researchgate.net Plasma-enhanced ALD (PE-ALD) with NH₃ plasma can also be used. smolecule.com

Monomethylhydrazine (MMH) : When MMH is used as the nitrogen source with PDMAT, it results in the deposition of nitrogen-rich, high-resistivity Ta₃N₅ films. researchgate.net This demonstrates how the choice of co-reactant can fundamentally alter the stoichiometry and electrical properties of the resulting film. researchgate.net

Hydrogen (H₂) Plasma : Plasma-enhanced ALD using a hydrogen plasma as the reactant for PDMAT is an effective method for depositing low-resistivity TaNₓ films. aip.org The highly reactive hydrogen radicals are efficient at reducing the precursor and its ligands, which can lead to the formation of conductive TaN. aip.orgresearchgate.net The use of hydrogen-only plasma can result in nanocrystalline films, while adding nitrogen to the plasma can produce amorphous films. aip.org

A key characteristic of ALD is the self-limiting nature of the surface reactions, which leads to a constant growth rate within a specific temperature range known as the "ALD window."

For the thermal ALD of TaNₓ with PDMAT, self-limiting growth has been clearly observed with both ammonia and monomethylhydrazine. researchgate.net At a deposition temperature of 300 °C, the growth rate for the PDMAT/NH₃ process is approximately 0.6 Å/cycle. researchgate.net For the PDMAT/MMH process at the same temperature, the growth rate is slightly lower, at about 0.4 Å/cycle. researchgate.net An ALD temperature window for the PDMAT/NH₃ process is typically found between 200 °C and 300 °C. researchgate.net Above this temperature range, thermal decomposition of the PDMAT precursor can occur, disrupting the self-limiting growth mechanism. researchgate.net

Initial studies of PE-ALD using PDMAT with a hydrogen or hydrogen/nitrogen plasma reported growth rates of approximately 0.3 Å/cycle. aip.orgacs.org

| Co-Reactant | Deposition Temperature | Growth Rate (Å/cycle) | Resulting Film Phase | Reference |

|---|---|---|---|---|

| Ammonia (NH₃) | 300 °C | 0.6 | TaN (cubic, conductive) | researchgate.net |

| Monomethylhydrazine (MMH) | 300 °C | 0.4 | Ta₃N₅ (amorphous, resistive) | researchgate.net |

| Hydrogen (H₂) Plasma | Not specified | ~0.3 | TaNₓ (nanocrystalline) | aip.orgacs.org |

Tantalum oxide (Ta₂O₅) is a high-k dielectric material used in capacitors, memory devices, and as gate insulators in transistors due to its excellent electrical properties and chemical stability. aip.orgaip.org

Pure Ta₂O₅ films with good self-saturation characteristics are readily produced using PDMAT with common oxygen sources. elsevierpure.comsemanticscholar.org

Water (H₂O) : The thermal ALD process using PDMAT and water vapor is a common method for depositing high-quality, amorphous Ta₂O₅ films. avsconferences.orgaip.org This combination is known for its ability to produce highly conformal films with good uniformity over large areas. avsconferences.org

Oxygen (O₂) Plasma : In plasma-enhanced ALD, remote O₂ plasma is used as the oxygen source instead of water. semanticscholar.orgtue.nl The activated oxygen species in the plasma can lead to higher growth rates and allow for deposition at lower temperatures compared to the thermal process with water. semanticscholar.org PE-ALD with O₂ plasma has been shown to produce pure, stoichiometric Ta₂O₅ films. tue.nlresearchgate.net

The growth rate of Ta₂O₅ is dependent on the deposition temperature and the specific ALD process (thermal vs. plasma-enhanced).

For thermal ALD with PDMAT and water, a process window exists between approximately 200 °C and 250 °C. semanticscholar.org Within this window, a stable, saturated growth rate of about 0.6 to 0.68 Å/cycle is achieved. avsconferences.orgaip.org

For PE-ALD with PDMAT and oxygen plasma, the process window is typically wider and shifted to lower temperatures, often from 150 °C to 250 °C. semanticscholar.org The growth rate in PE-ALD is generally higher, with reported values around 1.2 Å/cycle under saturated conditions. semanticscholar.org This enhancement is attributed to the higher reactivity of the plasma species. semanticscholar.org

| Process Type | Co-Reactant | ALD Window | Saturated Growth Rate (Å/cycle) | Reference |

|---|---|---|---|---|

| Thermal ALD | Water (H₂O) | 200 - 250 °C | ~0.68 | aip.orgsemanticscholar.org |

| PE-ALD | Oxygen (O₂) Plasma | 150 - 250 °C | ~1.2 | semanticscholar.org |

Tantalum Oxynitride (TaOxNy) Film Deposition via ALD

The application of Pentakis(diethylamino)tantalum (PDEAT) specifically for the deposition of tantalum oxynitride (TaOₓNᵧ) films via Atomic Layer Deposition (ALD) is not extensively detailed in available research. However, the deposition of related tantalum compounds using this precursor is well-established. For instance, its structural analog, Pentakis(dimethylamino)tantalum (PDMAT), is used in conjunction with ammonia in chemical vapor deposition processes to create tantalum oxynitride films. google.com

Furthermore, various tantalum amide precursors are known to be effective for depositing either tantalum oxide or tantalum nitride, depending on the co-reactants used in the process. google.com Systems combining Ta(NEt₂)₅ with nitrogen and ammonia have been utilized to produce tantalum nitride (TaN) films. ethernet.edu.et This indicates the potential for PDEAT to be used for TaOₓNᵧ deposition by carefully selecting and controlling the oxygen and nitrogen sources in an ALD process cycle.

Chemical Vapor Deposition (CVD) and Metalorganic Chemical Vapor Deposition (MOCVD) Applications

This compound is a notable precursor for thermal Chemical Vapor Deposition (CVD) processes. A key advantage of PDEAT is that it exists as a liquid at room temperature, which simplifies precursor delivery into the CVD reactor. google.com Early research demonstrated its effectiveness in depositing tantalum nitride (TaN) films through thermal decomposition. google.com

In a foundational study, TaN films were successfully deposited on various substrates by the thermal decomposition of this compound without an additional nitrogen source. google.com This process highlights the precursor's ability to serve as a single-source precursor for tantalum-containing films. The properties of the resulting films are highly dependent on the deposition temperature.

Table 1: Research Findings on Thermal CVD of TaN from this compound

| Deposition Temperature (°C) | Resulting Film Phase | Key Characteristics | Source |

|---|---|---|---|

| 500-800 | TaN | Deposition of Tantalum Nitride | google.com |

It has been noted, however, that when PDEAT is heated during purification or high-temperature deposition processes, a portion of the compound can transform into an imido-tantalum compound, resulting in a mixture that may affect process reliability and lead to carbon contamination in the deposited film. google.comgoogle.com

Liquid precursors are highly preferred for MOCVD and ALD because they allow for consistent and repeatable precursor delivery to the reaction chamber via bubbling or direct liquid injection systems. google.com this compound's state as a liquid at room temperature makes it an ideal candidate for liquid injection MOCVD. google.comgoogle.com This delivery method involves dissolving the precursor in an appropriate organic solvent and then vaporizing the solution for introduction into the reactor, which can improve process control. google.com

While specific studies focusing exclusively on liquid injection MOCVD of oxide thin films using this compound are not prominently detailed, its known utility for depositing tantalum oxides makes it a suitable precursor for such applications. google.comcdnsciencepub.com The use of tantalum derivatives like Ta(NEt₂)₅ is considered for forming high-k dielectric films, which are typically oxides. epo.org

Role as a Precursor for Diffusion Barriers and High-k Dielectrics in Semiconductor Manufacturing

This compound is a key metal-organic precursor for fabricating two critical components in semiconductor manufacturing: diffusion barriers and high-k dielectrics. epdf.pubresearchgate.net Its molecular structure and reactivity are well-suited for depositing the high-purity, conformal thin films required for advanced integrated circuits.

As semiconductor device dimensions shrink, the need for ultrathin, continuous, and robust films becomes paramount. The properties of PDEAT, particularly its liquid state and volatility, make it a valuable precursor for deposition techniques like ALD and CVD, which are capable of meeting these stringent requirements. google.comepdf.pub

Table 2: Applications of this compound in Semiconductor Manufacturing

| Application | Film Material | Deposition Method | Function | Source(s) |

|---|---|---|---|---|

| Diffusion Barrier | Tantalum Nitride (TaN) | CVD, ALD | Prevents diffusion of copper into surrounding dielectric layers in interconnects. | google.comepdf.pubgoogle.com |

The primary role of PDEAT is in the deposition of tantalum nitride (TaN) films, which are widely used as diffusion barriers for copper interconnects. epdf.pubcore.ac.uk These barriers are essential to prevent copper atoms from migrating into the surrounding insulating material, which would otherwise lead to device failure. Additionally, PDEAT is a potential precursor for tantalum oxide (Ta₂O₅) films, which are utilized as high-k dielectric materials in capacitors and gate oxides due to their ability to store more charge in a smaller area compared to traditional silicon dioxide. researchgate.netepfl.ch

Mechanistic and Kinetic Investigations of Film Growth Processes

In-Situ Monitoring of Deposition Dynamics

Real-time monitoring of the film growth process provides invaluable insights into the reaction pathways and kinetics. Several in-situ techniques are employed to track the changes occurring at the substrate surface and in the gas phase during deposition from Pentakis(diethylamino)tantalum.

Spectroscopic Ellipsometry for Film Thickness and Optical Response

Spectroscopic ellipsometry (SE) is a powerful non-invasive optical technique used to monitor film growth in real-time. researchgate.netsvc.org It measures the change in polarization of light upon reflection from a surface, providing information about film thickness, optical constants (refractive index and extinction coefficient), and surface roughness. researchgate.netsvc.orgtue.nl

In the context of film deposition from this compound, in-situ SE has been instrumental in:

Determining Growth Rate: By tracking the film thickness as a function of deposition cycles, SE allows for the precise determination of the growth rate per cycle (GPC). researchgate.netsvc.org For instance, in plasma-assisted atomic layer deposition (PA-ALD) of tantalum oxide (Ta2O5) from this compound and an oxygen plasma, SE has been used to identify saturated growth conditions and measure GPCs ranging from 0.8 Å/cycle at 225 °C to 0.87 Å/cycle at 100 °C. tue.nltue.nlresearchgate.net

Monitoring Nucleation: The initial stages of film growth, known as nucleation, can be effectively studied. SE can distinguish between different growth modes, such as island growth or layer-by-layer growth. researchgate.netsvc.org

Assessing Film Quality: The optical properties derived from SE data can be correlated with the material's composition and density. For example, in the deposition of tantalum nitride (TaNx) films, different phases, such as the conductive TaN and the semiconducting Ta3N5, can be distinguished by their unique dielectric functions as measured by in-situ SE. svc.orgtue.nltue.nl

Optical Emission Spectroscopy for Plasma-Assisted Reactions

Optical Emission Spectroscopy (OES) is a valuable diagnostic tool for understanding the gas-phase chemistry in plasma-assisted deposition processes. researchgate.netresearchgate.net It analyzes the light emitted from the plasma to identify the excited species present, offering insights into the reaction mechanisms. researchgate.netresearchgate.net

During the plasma-assisted ALD of films using this compound, OES has been employed to:

Identify Reactive Species: OES can detect the presence of reactive species generated in the plasma, such as oxygen radicals in an O2 plasma or nitrogen and hydrogen radicals in an NH3 or H2 plasma. tue.nlresearchgate.netresearchgate.net

Monitor Reaction Byproducts: The technique can identify gaseous byproducts, providing clues about the surface reactions. tue.nlresearchgate.net For example, in the PA-ALD of Ta2O5 from this compound and an O2 plasma, the detection of excited CN* molecules in the plasma emission suggests the oxidation of the dimethylamino ligands. researchgate.net This information helps in understanding how the precursor molecules decompose and react on the substrate surface. tue.nlresearchgate.net

Quartz Crystal Microbalance for Adsorption/Desorption Studies

A Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing device that can measure mass changes on a crystal surface with nanogram resolution. nanoscience.combiolinscientific.comuio.no This makes it an ideal tool for studying the adsorption and desorption of precursor molecules during each half-cycle of an ALD process. nanoscience.combiolinscientific.comresearchgate.net

In the study of film growth from this compound, QCM provides quantitative data on:

Precursor Adsorption: The mass increase during the this compound pulse corresponds to the amount of precursor that chemisorbs onto the substrate surface. researchgate.net

Ligand Removal: The mass change during the co-reactant pulse (e.g., ammonia (B1221849) or water) reveals information about the ligand removal reactions. researchgate.net

Self-Limiting Behavior: By varying the precursor pulse and purge times and observing the mass change, QCM can confirm the self-limiting nature of the ALD process. researchgate.net

For example, in the ALD of TaNx films using this compound and ammonia, QCM measurements, in conjunction with other techniques, have been used to elucidate the chemisorption mechanisms of the precursor. researchgate.net

In-Situ X-ray Photoelectron Spectroscopy for Film Composition

In-situ X-ray Photoelectron Spectroscopy (XPS) provides real-time information about the elemental composition and chemical bonding states of the growing film surface. mdpi.comresearchgate.net By irradiating the sample with X-rays and analyzing the energy of the emitted photoelectrons, XPS can identify the elements present and their chemical environment.

During the deposition of films from this compound, in-situ XPS is crucial for:

Determining Film Stoichiometry: It allows for the quantitative analysis of the elemental composition of the film as it grows, ensuring the desired stoichiometry is achieved. mdpi.comresearchgate.net

Identifying Impurities: In-situ XPS can detect the presence of impurities, such as carbon and oxygen, which can be incorporated into the film from the precursor ligands or residual gases in the reactor. researchgate.net For instance, studies on TaNx films have used XPS to show changes in chemical composition from Ta-O to Ta-N bonds by observing shifts in the Ta4f binding energy. researchgate.net

Understanding Surface Reactions: By analyzing the chemical states of the elements on the surface after each ALD half-cycle, XPS can provide insights into the surface reaction mechanisms.

Influence of Process Parameters on Film Growth Characteristics

The properties of the deposited films are highly dependent on the process parameters. The reactor temperature, in particular, plays a critical role in determining the growth rate and the chemical composition of the films grown from this compound.

Reactor Temperature Effects on Growth Rate and Film Composition

The reactor temperature influences several aspects of the deposition process, including precursor decomposition, surface reactions, and film densification. nih.govresearchgate.netucl.ac.uk

Growth Rate:

The relationship between deposition temperature and growth rate often defines the "ALD window," a temperature range where the growth rate is relatively constant and self-limiting growth occurs. researchgate.netucl.ac.uk

Below the ALD window, the growth rate may be limited by slow surface reactions or incomplete precursor reaction.

Within the ALD window, a stable growth rate is typically observed. For Ta2O5 films grown from this compound and water, a peak growth rate of 0.68 Å/cycle was achieved at 200 °C. aip.orgaip.org In another study using an oxygen plasma, growth rates varied from 0.87 Å/cycle at 100 °C to 0.8 Å/cycle at 225 °C. tue.nltue.nlresearchgate.net

Above the ALD window, thermal decomposition of the precursor can lead to a chemical vapor deposition (CVD)-like growth mode, resulting in a rapid increase in the growth rate and a loss of self-limiting behavior. researchgate.netsmolecule.com this compound has been reported to thermally decompose at temperatures above 300 °C. researchgate.net

Film Composition:

The deposition temperature significantly affects the composition of the resulting films. msu.edu

Impurity Levels: Higher temperatures can promote more efficient ligand removal, leading to films with lower impurity content, such as carbon and hydrogen. researchgate.net For instance, in the PA-ALD of Ta2O5, the hydrogen content decreased from 4.6 at. % at 100 °C to less than 2 at. % at 225 °C. researchgate.net

Stoichiometry: The temperature can influence the stoichiometry of the film. In the deposition of TaNx, the nitrogen-to-tantalum ratio can be controlled by adjusting the temperature. msu.edu

Crystallinity: The as-deposited films are often amorphous at lower temperatures. aip.orgaip.orgaip.org Post-deposition annealing at higher temperatures may be required to achieve a crystalline structure. aip.orgaip.org For example, as-deposited Ta2O5 films are typically amorphous and can be crystallized by annealing at temperatures between 700 and 1000 °C. aip.orgaip.org

Table of Research Findings on Temperature Effects

| Precursor System | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Key Findings on Film Composition |

| This compound + H2O | 150 - 300 | ~0.8 at 150°C, decreasing to ~0.45 at 250°C | As-deposited films are amorphous and oxygen-rich (O/Ta ratio of 3.3). aip.orgaip.org |

| This compound + O2 Plasma | 100 - 225 | 0.87 at 100°C, 0.8 at 225°C | Stoichiometric Ta2O5 with low carbon and nitrogen content. Hydrogen content decreases with increasing temperature. tue.nlresearchgate.net |

| This compound + NH3 | 200 - 375 | 0.6 at 300°C | Produces conductive TaN films. researchgate.net |

| This compound + Monomethylhydrazine | 200 - 375 | 0.4 at 300°C | Results in nitrogen-rich, high-resistivity Ta3N5 films. researchgate.net |

Nucleation Mechanisms and Initial Film Growth Phenomena

The initial stages of film deposition, known as nucleation and initial growth, are critical as they determine the final microstructure and properties of the film. The process begins with the chemisorption of the precursor molecule onto the substrate surface. The mechanism for PDMAT is believed to involve exchange reactions between the precursor's ligands and reactive sites on the surface, liberating dimethylamine (B145610). scispace.com

The nature of the substrate surface significantly impacts this initial phase.

On Reactive Surfaces: On substrates with a high density of reactive sites, such as hydroxyl groups (-OH) on aluminum oxide (Al₂O₃), nucleation can be very efficient. aip.org The PDMAT molecules readily react with these sites, leading to rapid and uniform formation of the initial film layer with minimal delay. This is considered an ideal ALD growth case, exhibiting linear growth from the very first cycles.

On Unreactive Surfaces: On surfaces with few reactive sites, such as hydrogen-terminated silicon, an "incubation period" or nucleation delay may be observed. aip.org During this phase, which can last for tens of cycles, the growth rate is significantly lower than the steady-state growth rate as the surface gradually becomes activated by the deposition of initial precursor fragments.

Investigations into the growth of tantalum nitride on Al₂O₃ surfaces using organometallic precursors have quantified this initial growth phase. While specific data for PDMAT is part of broader studies, a similar tantalum precursor, TBTDET, shows a distinct initial growth phase where the rate accelerates. The film thickness after 20 reaction cycles was measured to be 11.6 Å. aip.org The initial growth rate was found to be lower than the steady-state rate, a common phenomenon in ALD.

Table 2: Initial Growth Rate of Tantalum Nitride on Al₂O₃ This table exemplifies how the growth rate can be lower during the initial nucleation phase before reaching a stable, higher rate. Data shown is for the TBTDET precursor, illustrating the general principle.

| Number of ALD Cycles | Film Thickness (Å) | Calculated Growth Rate (Å/cycle) |

| 5-15 | - | ~0.5 |

| >15 | - | ~0.7 |

| Data derived from studies using TBTDET and hydrogen radicals. aip.org |

The mechanism proceeds in distinct, self-limiting steps. In the first step, the substrate is exposed to the PDMAT vapor, and the molecules chemisorb onto the surface until it is saturated. scispace.com Excess, unreacted precursor is then purged from the chamber. In the second step, a co-reactant (like ammonia for TaN or water for Ta₂O₅) is introduced. scispace.com It reacts with the surface-bound precursor layer, forming the desired material and liberating dimethylamine as a byproduct. scispace.com This cycle of precursor pulse, purge, reactant pulse, and purge is repeated to build the film layer by layer.

Comparative Analysis with Other Tantalum Precursors

Alkylamide Precursors

Alkylamide precursors are characterized by the presence of one or more amido ligands (NR₂) bonded to the central tantalum atom. Besides Pentakis(diethylamino)tantalum, other notable examples include Pentakis(dimethylamino)tantalum (PDMAT), Pentakis(ethylmethylamino)tantalum (PEMAT), and Tert-(butylimino)tris(diethylamino)tantalum (TBTDET). aksci.comgoogle.com These precursors are favored for their volatility and ability to deposit films at relatively low temperatures. google.com

Ligand Steric and Electronic Effects on Precursor Volatility and Reactivity

The nature of the alkyl groups on the nitrogen atom of the amido ligands significantly influences the precursor's physical and chemical properties.

Steric Effects: The size of the alkyl groups (steric hindrance) plays a crucial role in determining the precursor's volatility. Larger, bulkier alkyl groups can lead to weaker intermolecular forces, resulting in a higher vapor pressure, which is desirable for CVD and ALD applications. However, excessive steric bulk can sometimes hinder the reactivity of the precursor at the substrate surface.

Electronic Effects: The electronic properties of the ligands affect the strength of the tantalum-nitrogen bond. Electron-donating alkyl groups can increase the electron density on the nitrogen atom, which can, in turn, influence the precursor's reactivity and decomposition pathways.

For instance, PDMAT, with its smaller methyl groups, is a solid at room temperature, while the larger diethylamino groups in this compound and the mixed ligands in PEMAT can result in liquid precursors with useful vapor pressures for deposition processes. google.com TBTDET, featuring a tert-butylimino ligand, exhibits a stable yet highly reactive structure, making it a valuable precursor for producing tantalum nitride films. ereztech.com

Thermal Stability and Decomposition Characteristics in Precursor Analogs

The thermal stability of alkylamide precursors is a critical parameter for controlling film deposition. Ideally, a precursor should be stable enough to be transported to the reaction chamber without premature decomposition but should decompose cleanly at the desired deposition temperature.

PDMAT: Studies have shown that PDMAT is thermally stable and can be stored at room temperature for extended periods without decomposition. argosun.com Its thermal decomposition in the gas phase has been investigated, revealing that cracking begins around 343 K with the release of dimethylamine (B145610). smolecule.com At higher temperatures (above 633 K), further decomposition can lead to the formation of species that may contribute to carbon contamination in the resulting films. smolecule.com

TBTDET: This precursor is also known for its thermal stability, which allows for controlled deposition processes. ereztech.com However, like other alkylamides, its decomposition can lead to the incorporation of carbon and nitrogen into the deposited films, which can be either a desirable feature or a source of contamination depending on the application. aksci.comresearchgate.net During deposition, TBTDET can partially dissociate, forming Ta-O bonds on the substrate surface. researchgate.net

Halide-Based and Alkoxide Precursors

Halide and alkoxide precursors represent alternative classes of compounds for tantalum film deposition.

Advantages and Disadvantages of Non-Amido Precursors

Halide Precursors (e.g., TaCl₅, TaI₅, TaF₅):

Advantages: Tantalum halides, such as tantalum pentachloride (TaCl₅), are often used due to their high reactivity and ability to produce high-purity films under certain conditions. ereztech.comiaea.org They can serve as precursors in both CVD and ALD processes for depositing tantalum and tantalum-containing films. strongtantalum.comfscichem.com TaF₅ and TaI₅ have also been explored as precursors. ontosight.aisamaterials.comcore.ac.uk

Disadvantages: A significant drawback of halide precursors is the potential for halogen contamination in the deposited films, which can be detrimental to the performance of electronic devices. google.comgoogle.com These precursors are often solids with low vapor pressures, making their delivery to the reaction chamber more challenging. google.com Furthermore, the byproducts of their reactions, such as hydrochloric acid from TaCl₅, can be corrosive. strongtantalum.comcore.ac.uk The high deposition temperatures often required can also limit substrate compatibility. google.comiaea.org

Alkoxide Precursors (e.g., Ta(OC₂H₅)₅):

Advantages: Tantalum alkoxides, like tantalum(V) ethoxide (Ta(OC₂H₅)₅), are attractive because they are often liquid and volatile, facilitating their use in CVD and ALD. iaea.orgontosight.ai They can be used to deposit tantalum oxide films with good dielectric properties. researchgate.net

Disadvantages: A primary concern with alkoxide precursors is the incorporation of carbon and oxygen impurities into the films, which can arise from the incomplete decomposition of the alkoxide ligands. nycu.edu.twslu.se Achieving self-limiting growth in ALD can be challenging due to the thermal self-decomposition of the precursor. researchgate.net

By-product Contamination Issues in Non-Amido Systems

Halide Systems: The use of tantalum halides like TaCl₅ can lead to the incorporation of chlorine into the deposited film, which is a significant issue in semiconductor manufacturing as it can degrade device performance. google.com The formation of corrosive byproducts like HCl is another major concern. strongtantalum.comcore.ac.uk

Alkoxide Systems: With tantalum alkoxides such as Ta(OC₂H₅)₅, the main contamination issue is the presence of carbon from the organic ligands. nycu.edu.tw This can affect the electrical and optical properties of the deposited tantalum oxide films. aip.org

Strategies for Next-Generation Tantalum Precursor Development

The development of future tantalum precursors is driven by the need for lower deposition temperatures, higher film purity, and better control over film properties. iaea.orgiaea.orgosti.gov Research efforts are focused on several key strategies:

Ligand Design and Engineering: Synthesizing new precursors with tailored ligands to optimize volatility, thermal stability, and reactivity is a primary focus. This includes exploring a wider range of alkylamido, imido, and other nitrogen-containing ligands to minimize carbon incorporation and control nitrogen content in the films.

Mixed-Ligand Precursors: Combining different types of ligands on the same tantalum center, such as in TBTDET, can offer a balance of desired properties. This approach allows for fine-tuning of the precursor's characteristics.

Single-Source Precursors: Designing single-source precursors that contain all the necessary elements for the desired film (e.g., tantalum and nitrogen for TaN) can simplify the deposition process and potentially lead to cleaner films by avoiding the need for a separate reactant gas that might introduce impurities.

Alternative Chemistries: Exploring novel chemical routes and precursor classes beyond the traditional amides, halides, and alkoxides may lead to breakthroughs in deposition technology. This could involve, for example, the use of organometallic compounds with different bonding characteristics to the tantalum center. iaea.org

The continuous development of new and improved tantalum precursors is essential for advancing the fabrication of next-generation electronic devices and other high-technology applications.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing PDMAT?

- Answer : PDMAT is typically synthesized via ligand substitution reactions involving tantalum precursors and dimethylamine. Characterization methods include nuclear magnetic resonance (NMR) for ligand coordination analysis, X-ray diffraction (XRD) for structural determination, and thermogravimetric analysis (TGA) to assess thermal stability. Sublimation enthalpy (ΔsubH° = 89 ± 10 kJ/mol) is critical for evaluating its volatility in deposition processes .

Q. What safety protocols are essential for handling PDMAT in laboratory settings?

- Answer : PDMAT is moisture-sensitive and reacts violently with water, releasing corrosive gases. Key precautions include:

- Use of inert atmosphere gloveboxes for storage and handling .

- Personal protective equipment (PPE): gloves, goggles, and flame-resistant lab coats .

- Waste disposal via specialized chemical treatment facilities to avoid environmental contamination .

Q. How is PDMAT utilized in thin-film deposition processes?

- Answer : PDMAT is a precursor for atomic layer deposition (ALD) of tantalum nitride (TaN) and tantalum oxide (Ta₂O₅). The ALD process involves alternating pulses of PDMAT and co-reactants (e.g., NH₃, H₂O, or O₂) at 75–400°C. Film stoichiometry is controlled by varying precursor pulse duration and reactor pressure .

Advanced Research Questions

Q. How do deposition parameters influence the electrical and structural properties of TaN films grown via PDMAT-based ALD?

- Answer :

- Temperature : Higher deposition temperatures (e.g., 350–400°C) reduce resistivity (e.g., 6000 µΩ·cm at 400°C) due to improved crystallinity .

- Co-reactants : Using NH₃ yields TaN with lower carbon contamination compared to H₂O, which forms Ta₂O₅ .

- Substrate : Silicon wafers pre-treated with ozone show enhanced adhesion and conformality .

- Advanced characterization tools: Auger electron spectroscopy (AES) and X-ray photoelectron spectroscopy (XPS) are critical for analyzing elemental composition and bonding states .

Q. What experimental strategies resolve contradictions in reported dielectric constants of Ta₂O₅ films derived from PDMAT?

- Answer : Discrepancies in dielectric constants (e.g., 15–25) arise from differences in oxygen source (O₃ vs. H₂O) and post-deposition annealing. Methodological solutions include:

- Standardizing oxidation conditions (e.g., O₃ at 300°C for 1 hour) .

- Using spectroscopic ellipsometry to measure thickness-dependent dielectric properties .

- Incorporating doping (e.g., Al₂O₃) to stabilize amorphous phases and reduce leakage currents .

Q. How does ligand architecture in PDMAT derivatives affect cluster formation and reactivity?

- Answer : Substituting dimethylamino ligands with aryl groups (e.g., Ph, p-MeC₆H₄) alters electronic structure and reactivity. For example:

- Optical properties : Clusters with aryl ligands exhibit ligand-centered highest occupied molecular orbitals (HOMOs) and metal-centered lowest unoccupied molecular orbitals (LUMOs) .

- Reactivity : Aryl-imido clusters undergo clean imido/oxo exchange with aldehydes, forming imines without byproducts .

- Stability : Larger ligands (e.g., p-t-BuC₆H₄) improve thermal stability but reduce solubility in nonpolar solvents .

Q. What advanced techniques validate the oxygen-centered structure of hexatantalum clusters synthesized from PDMAT?

- Answer : Oxygen-centered Ta₆ clusters are confirmed via:

- XRD : Resolves Ta–O bond lengths (1.9–2.1 Å) and cluster geometry .

- Isotopic labeling : ¹⁷O/¹⁸O-enriched H₂O during synthesis tracks oxygen incorporation via mass spectrometry .

- Electrochemical analysis : Cyclic voltammetry identifies redox-active Ta centers .

Methodological Best Practices

Q. How should researchers design ALD experiments to optimize TaN barrier layers for copper interconnects?

- Answer :

- Precursor purity : Use ≥99.99% PDMAT to minimize carbon impurities .

- Pulsing sequence : Optimize PDMAT/NH₃ pulse ratios (e.g., 1:3) to achieve stoichiometric TaN .

- Conformality testing : Use trench structures with aspect ratios >10:1 to validate step coverage .

Q. What analytical workflows address carbon contamination in PDMAT-derived films?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。